molecular formula C12H15NO2 B8460570 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one CAS No. 1116232-48-4

6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one

Cat. No.: B8460570
CAS No.: 1116232-48-4
M. Wt: 205.25 g/mol
InChI Key: FNKAVSMEVXQRIV-UHFFFAOYSA-N
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Description

6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by a quinoline core structure with a methoxy group at the 6-position and two methyl groups at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxy-2-nitrobenzaldehyde with isobutyraldehyde in the presence of a base, followed by reduction and cyclization to form the desired quinolinone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or hydrogen gas under pressure.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated quinolinone derivatives.

Scientific Research Applications

6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.

    6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but with different substitution patterns.

Uniqueness

6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one is unique due to the presence of both methoxy and dimethyl groups, which impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1116232-48-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-methoxy-4,4-dimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C12H15NO2/c1-12(2)7-11(14)13-10-5-4-8(15-3)6-9(10)12/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

FNKAVSMEVXQRIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-methyl-N-[4-(methyloxy)phenyl]-2-butenamide (5.8 g, 28 mmol) in dichloromethane (250 mL) was treated with aluminum trichloride (13 g, 97 mmol, Aldrich). The mixture was refluxed for 7 h, cooled, and then poured over ice. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated to give 4,4-dimethyl-6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone (4.5 g, 77%). 1H NMR (400 MHz, DMSO-d6) δppm 1.20 (s, 6 H), 2.29 (s, 2 H), 3.71 (s, 3 H), 6.72-6.81 (m, 2 H), 6.83 (d, J=2.6 Hz, 1 H), 9.97 (s, 1 H).
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